molecular formula C16H10O6 B190525 Aflatoxin P1 CAS No. 32215-02-4

Aflatoxin P1

Cat. No. B190525
CAS RN: 32215-02-4
M. Wt: 298.25 g/mol
InChI Key: NRCXNPKDOMYPPJ-HYORBCNSSA-N
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Description

Aflatoxins are various poisonous carcinogens and mutagens that are produced by certain molds, particularly Aspergillus species . They grow in soil, decaying vegetation, and various staple foodstuffs and commodities . Aflatoxins are among the most carcinogenic substances known . After entering the body, aflatoxins may be metabolized by the liver to a reactive epoxide intermediate or hydroxylated to become the less harmful aflatoxin M1 .


Synthesis Analysis

Aflatoxins are produced by many species of Aspergillus, particularly A. parasiticus and A. flavus . Aflatoxin B1 is considered the most toxic and is produced by both Aspergillus flavus and Aspergillus parasiticus . Aflatoxin M1 is present in the fermentation broth of Aspergillus parasiticus, but it and aflatoxin M2 are also produced when an infected liver metabolizes aflatoxin B1 and B2 .


Molecular Structure Analysis

Aflatoxins are common contaminants for various foods, feeds, and crops, such as corn, rice, and peanuts . There are many types of aflatoxins, such as aflatoxin B1 (AFB1, C17H12O6), aflatoxin B2 (AFB2, C17H14O6), aflatoxin G1 (AFG1, C17H12O7), aflatoxin G2 (AFG2, C17H14O7), aflatoxin M1 (AFM1, C17H12O7), aflatoxin M2 (AFM2, C17H14O7), aflatoxin P1 (AFP1, C16H10O6), and aflatoxin Q1 (AFQ1, C17H12O7) .


Chemical Reactions Analysis

O-dealkylation, ketoreduction, epoxidation, and hydroxylation are the major metabolic pathways of AFB1. These reactions lead to the creation of highly toxic AFBO and AFM1 or relatively nontoxic forms, such as aflatoxin P1 (AFP1), AFQ1, or aflatoxin 2a (AFB2a) .


Physical And Chemical Properties Analysis

Aflatoxins are produced by filamentous fungi, primarily Aspergillus flavus, A. parasiticus, and A. nomius . Aflatoxins are common contaminants for various foods, feeds, and crops, such as groundnuts . They are more easily produced in humid and high temperature environment .

Scientific Research Applications

Metabolism and Toxicity in Aquatic Species

Aflatoxins, including Aflatoxin P1, have been extensively studied in aquatic species. Research highlights their widespread contamination in feeds and fish meals, leading to toxicological effects in aquatic species. These studies emphasize the impact of aflatoxins on fish farming, causing high mortality and quality decline in fish stock, thus posing significant problems in aquaculture systems (Santacroce et al., 2008).

Aflatoxins and Liver Cancer

Aflatoxin B1 (AFB1), a close relative of Aflatoxin P1, has been studied for its role in liver cancer. Extensive research shows that AFB1 is carcinogenic to humans, especially in connection with hepatitis B virus (HBV). This body of work serves as a template for understanding the carcinogenic potential of other aflatoxins like Aflatoxin P1 (Groopman & Kensler, 2005).

Aflatoxins in Foodstuffs and Human Health

Research conducted in Brazil stresses the need to investigate the level of exposure to aflatoxins, including Aflatoxin P1, and their impact on human health due to their frequent detection in foodstuffs. This study emphasizes the significance of Aflatoxin P1 and related compounds as risk factors for hepatocellular carcinoma (HCC) in exposed populations (DE OLIVEIRA & Germano, 1997).

Aflatoxin B1 and M1 in Cancer Development

The biological properties of Aflatoxin B1 and M1, closely related to Aflatoxin P1, have been linked to cancer development. Recent epidemiological studies aim to evaluate the effects of these aflatoxins on cancer cells and their correlation with cancer cell proliferation and invasion (Marchese et al., 2018).

Gut Microbial Communities and Aflatoxin B1

Studies on male F344 rats reveal that Aflatoxin B1, similar to Aflatoxin P1, can induce compositional changes in gut microbial communities. This research suggests that aflatoxins can modify gut microbiota in a dose-dependent manner, which could have significant implications for understanding the effects of Aflatoxin P1 (Wang et al., 2016).

Protection against Aflatoxin B1-Induced Liver Cancer

Research has also focused on chemoprotective strategies against Aflatoxin B1-induced liver cancer. One study demonstrated the efficacy of a synthetic oleanane triterpenoid in protecting against AFB1-induced hepatocellular carcinoma, providing insights that could be relevant for Aflatoxin P1 as well (Johnson et al., 2014).

Species Susceptibility to Aflatoxin B1 Carcinogenesis

The carcinogenic potency of aflatoxins, including P1, varies among species. This research on the biotransformation of AFB1 in different species, including rats, mice, monkeys, and humans, provides a foundation for understanding the interspecies differences in susceptibility to aflatoxins (Ramsdell & Eaton, 1990).

Safety And Hazards

Aflatoxins are known to be genotoxic and carcinogenic, exposure through food should be kept as low as possible . They can be fatal if swallowed or in contact with skin or if inhaled . They may cause cancer . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapours/ spray, washing hands thoroughly after handling, wearing protective gloves/ protective clothing, and wearing respiratory protection .

Future Directions

With the advancement of analytical and detection techniques, approximately 21 AFTs have been identified . Future research is necessary to develop more convenient, more accurate, faster, and cost-effective technologies to detect aflatoxins .

properties

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXNPKDOMYPPJ-HYORBCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185977
Record name Aflatoxin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxin P1

CAS RN

32215-02-4
Record name Aflatoxin P1
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URL https://commonchemistry.cas.org/detail?cas_rn=32215-02-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aflatoxin P1
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Record name Aflatoxin P1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aflatoxin P1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
482
Citations
J Dalezios, GN Wogan, SM Weinreb - Science, 1971 - science.org
… Because it is a phenol, we propose the trivial name aflatoxin P1. The major urinary metabolite of aflatoxin B1, it represents the excretory formof about 20 percent of a single dose within …
Number of citations: 122 www.science.org
L Stoloff, MJ Verrett, J Dantzman… - Toxicology and applied …, 1972 - Elsevier
… Aflatoxin P1, the desmethyl metabolite of aflatoxin Bi in the … or teratogenic effect attributable to aflatoxin P1 was observed, … by demethylation and named aflatoxin P1 (Dalezios et al., 1971…
Number of citations: 40 www.sciencedirect.com
G Buchi, D Spitzner, S Paglialunga, GN Wogan - Life sciences, 1973 - Elsevier
Conversion of aflatoxin B 1 to its demethylated derivative, aflatoxin P 1 , has been achieved by treatment of the parent substance with lithium t -butylmercaptide in hexamethyl …
Number of citations: 25 www.sciencedirect.com
M Ehrich, WR Huckle, C Larsen - Toxicology, 1984 - Elsevier
… enzyme inducers had increased capability to convert aflatoxin P1 to its glucuronide conjugate. This … Glucuronidation of aflatoxin P1 was also increased 15 days after 500 mg/kg ip of a …
Number of citations: 16 www.sciencedirect.com
AH Merrill, TC Campbell - Toxicology and Applied Pharmacology, 1974 - Elsevier
… 15.4%; aflatoxin M1, 0.6’%; and aflatoxin P1 (free phenol), 1.3%. The sample from autopsy yielded: aflatoxin B1, 11.9 %; aflatoxin Mr, 1 .1x; aflatoxin P1 (free phenol), undetected; and 2 …
Number of citations: 25 www.sciencedirect.com
JD Groopman, Z Jiaqi, PR Donahue, A Pikul, Z Lisheng… - Cancer research, 1992 - AACR
… in a correlation coefficientof 0.55 and P < 0.00001, whereas there was no positivestatistical association betweenexposure in the diet and aflatoxin Pi excretion, despite aflatoxin P1 …
Number of citations: 296 aacrjournals.org
GS Qian, RK Ross, MC Yu, JM Yuan, YT Gao… - … , biomarkers & prevention …, 1994 - AACR
… to measure aflatoxin-N7-guanine, aflatoxin M1, aflatoxin P1, and aflatoxin B1, 49, 67, 53, and … The aflatoxin metabolite detected at the highest concentration was aflatoxin P1; the range …
Number of citations: 944 aacrjournals.org
JD Groopman, JA Hasler, LJ Trudel, A Pikul… - Cancer research, 1992 - AACR
The development of molecular dosimetry methods will simplify the identification of people at high risk for cancer. A combined monoclonal antibody immunoaffinity chromatography/high …
Number of citations: 117 aacrjournals.org
JI Dalezios, GN Wogan - Cancer Research, 1972 - AACR
The metabolism of aflatoxin B 1 has been investigated in male rhesus monkeys given ip injections of a mixture of ring-labeled aflatoxin B 1 - 14 C and nonradioactive toxin, at a total …
Number of citations: 53 aacrjournals.org
MH Mirmomeni, M Suzangar, A Wise… - … Journal of Cancer, 1979 - Wiley Online Library
Aflatoxin B 1 has been fed for 6 months to young rats in low or high protein diets. In agreement with previous research, it was found that the high protein diet was associated with …
Number of citations: 12 onlinelibrary.wiley.com

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